molecular formula C9H18Br3O3P B14697043 Bis(2-bromopropyl) (2-bromopropyl)phosphonate CAS No. 24356-31-8

Bis(2-bromopropyl) (2-bromopropyl)phosphonate

Cat. No.: B14697043
CAS No.: 24356-31-8
M. Wt: 444.92 g/mol
InChI Key: DJEGRCLVURAABM-UHFFFAOYSA-N
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Description

Bis(2-bromopropyl) (2-bromopropyl)phosphonate is an organophosphorus compound characterized by the presence of bromine and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-bromopropyl) (2-bromopropyl)phosphonate typically involves the reaction of phosphorus trichloride with 2-bromopropanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(2-bromopropyl) (2-bromopropyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation to form phosphates or reduction to form phosphites.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and solvents such as water, alcohols, or organic solvents being employed .

Major Products Formed

The major products formed from these reactions include substituted phosphonates, phosphates, and phosphites, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(2-bromopropyl) (2-bromopropyl)phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(2-bromopropyl) (2-bromopropyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

24356-31-8

Molecular Formula

C9H18Br3O3P

Molecular Weight

444.92 g/mol

IUPAC Name

2-bromo-1-[2-bromopropoxy(2-bromopropyl)phosphoryl]oxypropane

InChI

InChI=1S/C9H18Br3O3P/c1-7(10)4-14-16(13,6-9(3)12)15-5-8(2)11/h7-9H,4-6H2,1-3H3

InChI Key

DJEGRCLVURAABM-UHFFFAOYSA-N

Canonical SMILES

CC(COP(=O)(CC(C)Br)OCC(C)Br)Br

Origin of Product

United States

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